

# physical and chemical properties of Adb-fubiata

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## Compound of Interest

Compound Name: *Adb-fubiata*

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An In-Depth Technical Guide to the Physical and Chemical Properties of **ADB-FUBIATA**

## Introduction

**ADB-FUBIATA** (also known as AD-18 and FUB-ACADB) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the recreational drug market.<sup>[1][2][3]</sup> Structurally, it is closely related to ADB-FUBICA, but features an additional methylene group in the linker region.<sup>[1][2]</sup> This modification is significant as it allows the compound to circumvent certain legislative bans targeting specific chemical scaffolds.<sup>[1][3]</sup> This guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of **ADB-FUBIATA**, intended for researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

**ADB-FUBIATA** is typically encountered as a crystalline solid.<sup>[4]</sup> Its core structure consists of an indole ring, a fluorobenzyl group, and a tert-butyl acetamide moiety. The IUPAC name for **ADB-FUBIATA** is (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide.<sup>[1][2]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **ADB-FUBIATA** are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide	<a href="#">[3]</a> <a href="#">[5]</a>
Synonyms	AD-18, FUB-ACADB, ADB-FUBIACA	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>23</sub> H <sub>26</sub> FN <sub>3</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	395.5 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Exact Mass	396.2082 [M+H] <sup>+</sup>	<a href="#">[7]</a>
Appearance	Crystalline Solid	<a href="#">[4]</a>
Purity	≥98% (for analytical standards)	<a href="#">[4]</a>
λ <sub>max</sub>	221 nm	<a href="#">[4]</a>
XLogP3-AA	3.6	<a href="#">[5]</a>
Hydrogen Bond Donor Count	2	<a href="#">[5]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[5]</a>

## Solubility

Solvent	Solubility
DMF	5 mg/ml
DMSO	10 mg/ml
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/ml
Ethanol	2 mg/ml

Data sourced from Cayman Chemical.[\[4\]](#)

## Pharmacological Profile

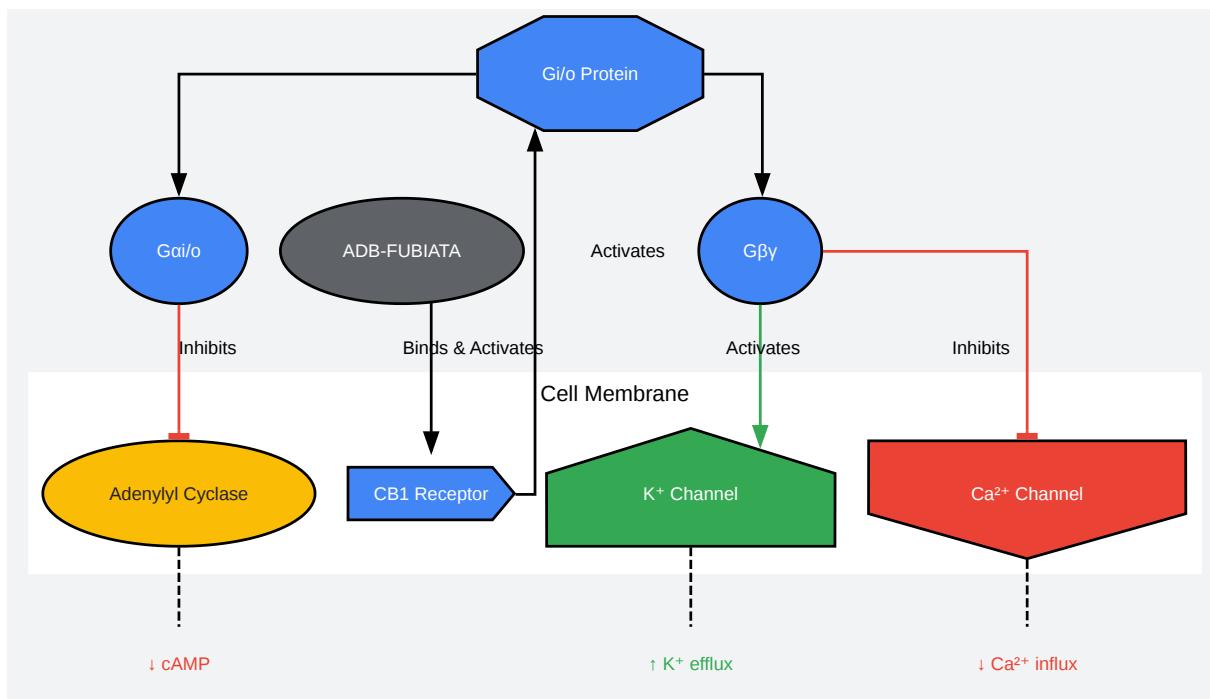
**ADB-FUBIATA** is a selective agonist of the human cannabinoid receptor 1 (hCB<sub>1</sub>).<sup>[1][2]</sup> In vitro studies have demonstrated its potent activity at this receptor, with an efficacy (Emax) of 141% relative to the reference agonist CP55,940.<sup>[1][2][8]</sup> In contrast, it exhibits almost no activity at the human cannabinoid receptor 2 (hCB<sub>2</sub>), indicating clear CB<sub>1</sub> selectivity.<sup>[1][2][8]</sup> This pharmacological profile is distinct from its close analog, ADB-FUBICA, which is a potent agonist at both CB<sub>1</sub> and CB<sub>2</sub> receptors.<sup>[1][8]</sup>

Parameter	Value	Receptor
EC <sub>50</sub>	635 nM	hCB <sub>1</sub>
Emax	141% (relative to CP55,940)	hCB <sub>1</sub>
Activity	Almost none	hCB <sub>2</sub>

Data sourced from Deventer et al. (2022).<sup>[1][2][8]</sup>

## Presumed Signaling Pathway

As a CB<sub>1</sub> receptor agonist, **ADB-FUBIATA** is presumed to activate the canonical G-protein coupled receptor signaling cascade.<sup>[9][10]</sup> Upon binding, the receptor couples with inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.<sup>[9][10]</sup> This activation also modulates ion channels, typically resulting in the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.<sup>[9][10]</sup>



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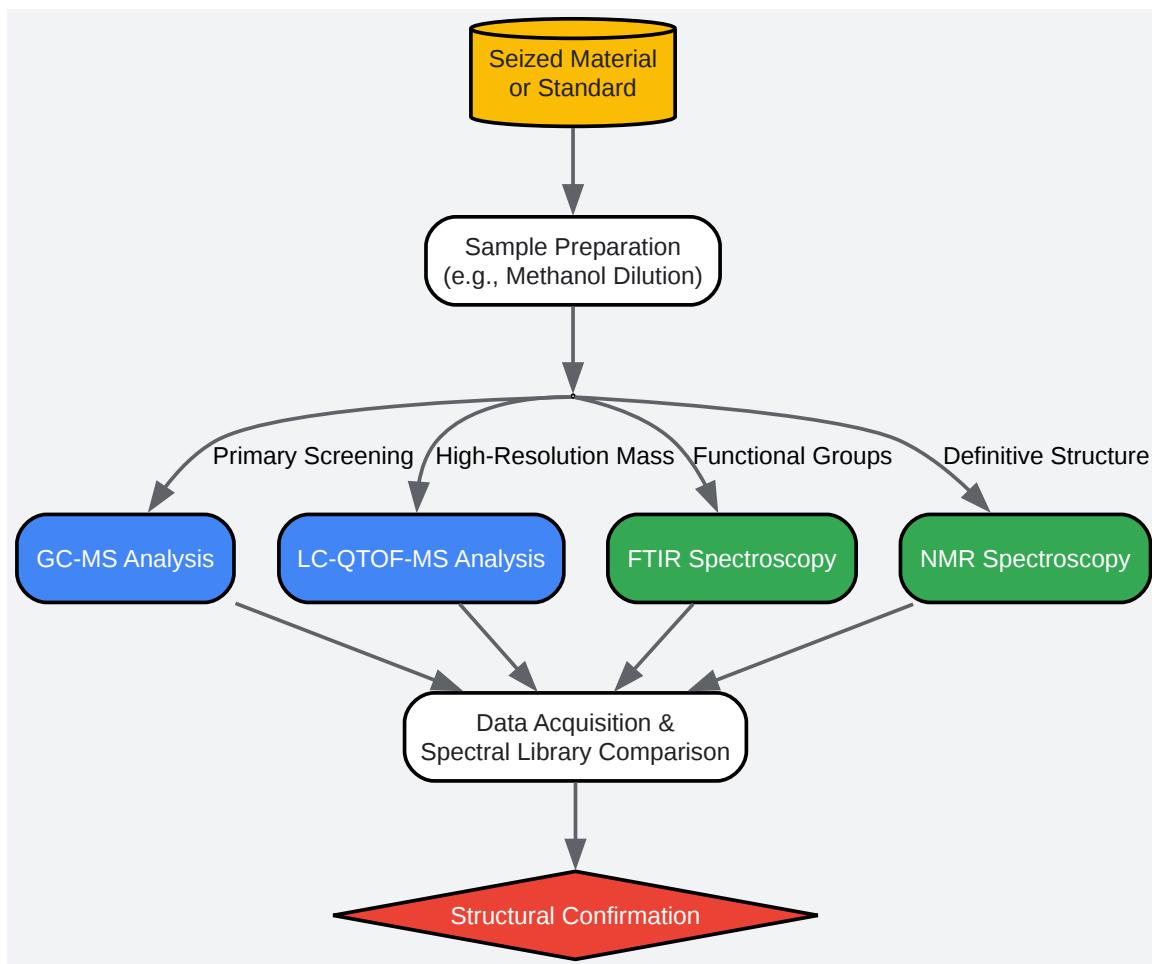
Caption: Presumed CB1 receptor signaling pathway for **ADB-FUBIATA**.

## Experimental Protocols & Methodologies

The characterization and identification of **ADB-FUBIATA** in seized materials and for in vitro studies involve a combination of analytical techniques.

## Analytical Identification and Characterization

A multi-step workflow is employed for the definitive identification of **ADB-FUBIATA**.

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Caption: General experimental workflow for **ADB-FUBIATA** identification.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and mass analysis of the compound. Typical parameters involve a non-polar column (e.g., Agilent J&W DB-1) with helium as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.[7][11]
- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Provides high-resolution mass data for accurate mass determination and elemental composition analysis. A common setup includes a C18 column with a gradient elution of ammonium formate and a methanol/acetonitrile mixture.[7]
- Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[1][2][8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms, and is essential for the unambiguous structural elucidation of new psychoactive substances.[1][2][8]

## In Vitro Cannabinoid Receptor Activity Assay

The functional activity of **ADB-FUBIATA** at cannabinoid receptors was determined using a  $\beta$ -arrestin2 recruitment assay.[1][2]

- Principle: This assay measures the interaction of the  $\beta$ -arrestin 2 protein with the cannabinoid receptor upon agonist binding. The recruitment of  $\beta$ -arrestin is a key step in G-protein coupled receptor desensitization and signaling.
- Methodology: The assay is typically based on a technology like NanoLuc® Binary Technology (NanoBiT®). In this system, the CB receptor is tagged with a small subunit of a luciferase enzyme, and  $\beta$ -arrestin is tagged with the large subunit. When the agonist (**ADB-FUBIATA**) binds to the receptor, it recruits  $\beta$ -arrestin, bringing the two luciferase subunits together. This proximity results in a functional enzyme that generates a luminescent signal, which is proportional to the level of receptor activation. The potency ( $EC_{50}$ ) and efficacy ( $Emax$ ) are then calculated from the dose-response curve.[1][2]

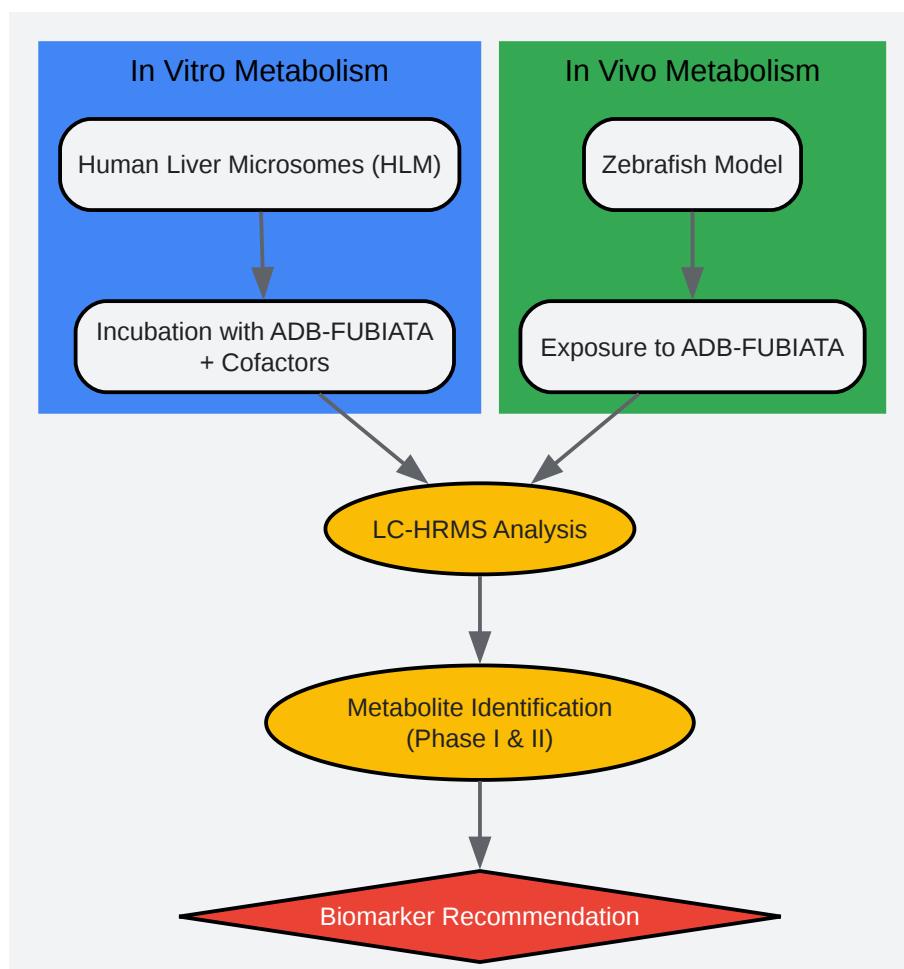
## Metabolism Studies

The metabolic fate of **ADB-FUBIATA** has been investigated using both in vitro and in vivo models to identify potential biomarkers for forensic analysis.[12][13][14]

- In Vitro Model (Human Liver Microsomes - HLMs):
  - **ADB-FUBIATA** (e.g., at 10  $\mu$ mol/L) is incubated with pooled human liver microsomes.[14]
  - The incubation mixture contains cofactors necessary for metabolic reactions, such as NADPH.
  - The reaction is allowed to proceed for a set time (e.g., 1 hour) before being stopped.[14]
  - The resulting mixture is analyzed by LC-HRMS to identify the metabolites formed.[14]

- In Vivo Model (Zebrafish): Zebrafish are used as a whole-organism model to provide a more comprehensive metabolic profile, including both Phase I and Phase II metabolites.[12][13]

The primary metabolic pathways for **ADB-FUBIATA** include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.<sup>[12][13]</sup> The most abundant metabolites are typically products of hydroxylation on the indole ring or the adjacent methylene group, and these are recommended as urinary biomarkers.<sup>[14]</sup>



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Caption: Workflow for in vitro and in vivo metabolism studies.

## Conclusion

**ADB-FUBIATA** is a potent and selective CB<sub>1</sub> receptor agonist, engineered to evade specific legislative controls. Its distinct pharmacological profile and metabolic pathways have been

characterized through a range of advanced analytical and in vitro techniques. The data and methodologies presented in this guide offer a foundational resource for professionals in forensic science, toxicology, and drug development engaged in the study of novel synthetic cannabinoids. Further research into its full toxicological and pharmacokinetic profile is warranted to fully understand its potential impact on public health.

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